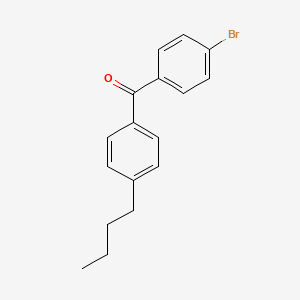

4-Bromo-4'-n-butylbenzophenone

Descripción

Overview of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone and its derivatives represent a cornerstone in modern chemical research, with their versatile molecular scaffold finding applications across a multitude of scientific disciplines. These aromatic ketones, characterized by a carbonyl group connected to two phenyl rings, are not only integral building blocks in organic synthesis but also exhibit a wide range of biological activities and photochemical properties. researchgate.netnih.gov In medicinal chemistry, the benzophenone framework is a common feature in molecules designed for therapeutic purposes, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net Furthermore, their ability to absorb ultraviolet (UV) radiation has led to their widespread use as photostabilizers in various materials. nih.govresearchgate.net Researchers continuously explore the synthesis and modification of benzophenone derivatives to fine-tune their properties for specific applications, making them a subject of ongoing and intensive investigation. researchgate.netnih.gov

Rationale for Investigating Substituted Benzophenones with Halo and Alkyl Moieties

The strategic placement of different functional groups onto the phenyl rings of benzophenone allows for precise control over its electronic and steric characteristics. Halogen atoms, such as bromine, and alkyl groups, like the n-butyl group, are particularly significant substituents. The introduction of a halogen atom can influence the molecule's reactivity and electronic properties through inductive and resonance effects. For instance, halogen substitution has been noted to affect the stability of radical anions formed during electrochemical reduction.

Significance of 4-Bromo-4'-n-butylbenzophenone within the Benzophenone Class

Within the extensive family of benzophenone derivatives, this compound (C17H17BrO) has emerged as a compound of particular interest. fluorochem.co.ukchemicalbook.com Its structure, featuring a bromine atom on one phenyl ring and an n-butyl group on the other, both at the para position, provides a unique combination of the electronic effects of the halogen and the steric/donating properties of the alkyl group. This specific arrangement influences its chemical reactivity and potential applications. For example, it is listed as a synthesis building block in chemical supply catalogs, indicating its utility in the construction of more complex molecules. calpaclab.com The presence of the bromo- and n-butyl- substituents can be found in various patented chemical structures, suggesting its role in the development of novel compounds. google.comgoogle.com

Below is a table detailing some of the key chemical properties of this compound and a related compound for comparison.

| Property | This compound | 4-Bromo-4'-tert-butylbenzophenone (B1272322) |

| CAS Number | 91404-25-0 fluorochem.co.ukchemicalbook.com | 91404-26-1 nih.govchemicalbook.com |

| Molecular Formula | C17H17BrO fluorochem.co.uk | C17H17BrO nih.gov |

| Molecular Weight | 317.23 g/mol | 317.2 g/mol nih.gov |

| IUPAC Name | (4-bromophenyl)(4-butylphenyl)methanone | (4-bromophenyl)-(4-tert-butylphenyl)methanone nih.gov |

Note: The data in this table is compiled from various chemical databases and research articles for informational purposes.

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this compound appears to be primarily centered on its role as a chemical intermediate in organic synthesis. It is commercially available from several suppliers, which facilitates its use in research and development. fluorochem.co.ukalfa-chemistry.com However, a comprehensive public-domain understanding of its specific reaction kinetics, detailed mechanistic studies of its synthetic utility, and its full range of potential applications remains somewhat limited.

While the general effects of halo and alkyl substitutions on benzophenones are understood, the specific interplay of the 4-bromo and 4'-n-butyl groups in this particular molecule presents several unaddressed questions. For instance, detailed investigations into its photochemical properties, its potential as a photosensitizer, or its specific biological activities are not extensively documented in publicly available literature. Further research could explore its utility in materials science, for example, as a component in liquid crystals or polymers, or delve deeper into its potential as a precursor for novel pharmaceutical compounds. The unique substitution pattern of this compound warrants more focused research to fully elucidate its chemical behavior and unlock its potential applications.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUGQFCAMSDWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373591 | |

| Record name | 4-Bromo-4'-n-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91404-25-0 | |

| Record name | (4-Bromophenyl)(4-butylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91404-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-n-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 N Butylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 4-Bromo-4'-n-butylbenzophenone can be mapped out.

¹H NMR Analysis (e.g., chemical shifts of butyl protons)

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, the signals can be attributed to the aromatic protons on the two distinct rings and the aliphatic protons of the n-butyl group.

The n-butyl group protons exhibit characteristic chemical shifts and splitting patterns. The terminal methyl (CH₃) group appears as a triplet at the most upfield position, typically around 0.9 ppm. The adjacent methylene (B1212753) (CH₂) protons appear as a sextet around 1.4 ppm, followed by the next methylene group as a quintet around 1.6 ppm. The methylene protons directly attached to the aromatic ring are deshielded and appear as a triplet further downfield, around 2.7 ppm.

The aromatic region of the spectrum is more complex. Due to the 1,4-disubstitution pattern on both rings, the aromatic protons appear as two sets of doublets. The protons on the butyl-substituted ring typically resonate at approximately 7.3 ppm and 7.7 ppm, while the protons on the bromo-substituted ring appear at around 7.6 ppm and 7.7 ppm. chemicalbook.comlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet |

| Butyl CH₂ | ~1.4 | Sextet |

| Butyl CH₂ | ~1.6 | Quintet |

| Butyl CH₂ (benzylic) | ~2.7 | Triplet |

| Aromatic CH (butyl ring) | ~7.3 | Doublet |

| Aromatic CH (butyl ring) | ~7.7 | Doublet |

| Aromatic CH (bromo ring) | ~7.6 | Doublet |

| Aromatic CH (bromo ring) | ~7.7 | Doublet |

¹³C NMR Analysis (e.g., carbonyl carbon, aromatic carbons)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield shift, typically in the range of 194-196 ppm for benzophenones. rsc.org

The carbons of the n-butyl group are found in the aliphatic region of the spectrum (10-40 ppm). The aromatic carbons resonate in the 120-140 ppm range. The carbon atom directly bonded to the bromine (C-Br), known as the ipso-carbon, experiences a "heavy atom effect," which results in an upfield shift compared to what would be expected based on electronegativity alone, typically appearing around 128 ppm. stackexchange.com The quaternary carbons, those to which the carbonyl and butyl groups are attached, also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~195 |

| Aromatic C (quaternary, butyl ring) | ~148 |

| Aromatic C (quaternary, bromo ring) | ~136 |

| Aromatic CH | ~128 - 132 |

| Aromatic C-Br | ~128 |

| Butyl CH₂ (benzylic) | ~35 |

| Butyl CH₂ | ~33 |

| Butyl CH₂ | ~22 |

| Butyl CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, strong correlations would be observed between the adjacent methylene groups of the butyl chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the benzylic CH₂ proton signal at ~2.7 ppm to its corresponding carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for connecting molecular fragments. Key HMBC correlations would include the signal from the benzylic protons of the butyl group to the carbonyl carbon and to the quaternary carbon of the butyl-substituted ring. Protons on both aromatic rings would show correlations to the carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Carbonyl Stretching Frequencies

The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For diaryl ketones, this absorption is typically strong and sharp, appearing in the region of 1685–1665 cm⁻¹. pg.edu.pl The conjugation of the carbonyl group with both aromatic rings slightly lowers its stretching frequency compared to aliphatic ketones.

Aromatic C-H and C-Br Vibrations

The IR spectrum also provides evidence for the aromatic and halogenated portions of the molecule.

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as a group of weaker absorptions just above 3000 cm⁻¹, usually in the 3100–3030 cm⁻¹ range. libretexts.orglibretexts.org In-ring C=C stretching vibrations for aromatic compounds produce a series of peaks in the 1600–1450 cm⁻¹ region. libretexts.orglibretexts.org

C-Br Vibrations: The stretching vibration for the carbon-bromine bond is found in the fingerprint region of the spectrum. This absorption is typically located in the 700–600 cm⁻¹ range and can be used to confirm the presence of the bromine substituent. upi.edu Additionally, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can help confirm the 1,4-disubstitution pattern of the aromatic rings. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M+). Due to the high energy involved, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge (m/z) ratio.

For this compound, the presence of a bromine atom is a key feature in its mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two mass units (M+ and M+2 peaks). youtube.com For a molecule with one bromine atom, the molecular ion region will exhibit this distinctive 1:1 ratio for the M+ and M+2 peaks. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For instance, HRMS can be performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). kyoto-u.ac.jp

While specific HRMS data for this compound is not available in the provided search results, the monoisotopic mass for the related compound 4-bromo-4'-tert-butylbenzophenone (B1272322) (C17H17BrO) is listed as 316.0463 Da. uni.lu This value represents the mass calculated using the most abundant isotope of each element.

Fragmentation Pathway Analysis

The fragmentation of benzophenone derivatives in EI-MS is well-documented and typically involves cleavage at the carbonyl group and within the alkyl substituent. libretexts.org For this compound, the major fragmentation pathways would be expected to involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones. libretexts.org This can result in the formation of several key fragment ions.

Loss of the butyl group: Cleavage of the bond between the phenyl ring and the butyl group can lead to the loss of a butyl radical (•C4H9), resulting in a significant peak.

Loss of the bromophenyl group: Cleavage can also occur on the other side of the carbonyl, leading to the loss of a bromophenyl radical.

McLafferty Rearrangement: For compounds with a sufficiently long alkyl chain (like the n-butyl group), a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene). miamioh.edu

The fragmentation of related benzophenone derivatives has been studied, providing insights into the expected behavior of this compound. oregonstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. bath.ac.uk

For aromatic compounds like benzophenones, the primary electronic transitions observed are π → π* transitions, which are typically intense and occur at shorter wavelengths. up.ac.za The presence of a carbonyl group also introduces the possibility of a weaker n → π* transition at a longer wavelength. bath.ac.uk

The UV-Vis spectrum is a plot of absorbance versus wavelength (λ). The wavelength of maximum absorbance is denoted as λmax. The intensity of the absorption is given by the molar absorptivity (ε), which is a constant for a given compound at a specific wavelength. upi.edu

Substituents on the aromatic rings can cause shifts in the absorption bands. up.ac.za In this compound, the bromo and n-butyl groups will influence the electronic structure and thus the UV-Vis spectrum. The specific λmax and molar absorptivity values for this compound would require experimental measurement. However, studies on similar compounds show that benzophenone derivatives are of interest for their photochemical properties, which are directly related to their UV absorption. oregonstate.edu

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. novapublishers.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

For a successful XRD analysis, a high-quality single crystal of the compound is required. bruker.com The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. ijcce.ac.ir

While a specific crystal structure for this compound is not available in the provided search results, the analysis of related structures provides a basis for understanding its likely solid-state conformation and interactions.

Crystal Packing and Intermolecular Interactions (e.g., C-H···π, halogen bonds)

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (like a phenyl ring) acts as the acceptor. rsc.org These interactions are common in aromatic compounds and play a significant role in stabilizing the crystal packing, often leading to edge-to-face arrangements of the aromatic rings. researchgate.netrsc.org

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen or oxygen atom. rsc.org The bromine atom in this compound can participate in halogen bonding, influencing the crystal packing. The strength and directionality of these bonds make them a valuable tool in crystal engineering. rsc.org

The crystal structures of other bromo-substituted organic molecules show the prevalence of these types of interactions in directing the solid-state assembly. nih.govmdpi.com

Polymorphism and Crystallization Phenomena

This section would have explored the ability of this compound to exist in different crystalline forms, known as polymorphs. The research was aimed at identifying these various polymorphic structures and understanding the conditions under which they form. This would typically involve detailing methods of crystallization, such as solvent-based techniques or melt crystallization, and the thermodynamic and kinetic factors that govern the formation of each polymorph. However, no studies detailing these aspects for the specified compound could be located.

Correlation of Solid-State Structure with Spectroscopic Data

The goal of this subsection was to establish a direct link between the three-dimensional arrangement of molecules in the crystal lattice of this compound and its spectroscopic signatures. Techniques such as X-ray diffraction would provide precise atomic coordinates, bond lengths, and bond angles, defining the crystal structure. This structural information would then be correlated with data from spectroscopic methods like solid-state NMR, infrared (IR) spectroscopy, and Raman spectroscopy. Such a correlation is crucial for understanding how intermolecular interactions and molecular conformation in the solid state influence the compound's spectroscopic properties. The absence of crystallographic and spectroscopic data for any polymorphs of this compound makes this analysis impossible.

While information exists for related compounds, such as 4-bromobenzophenone (B181533) and other substituted benzophenones, the strict focus of this article on this compound cannot be fulfilled due to the lack of available scientific data.

Reactivity and Mechanistic Investigations of 4 Bromo 4 N Butylbenzophenone

Photochemical Reactivity of the Benzophenone (B1666685) Chromophore

The absorption of ultraviolet (UV) light by the benzophenone chromophore promotes it to an excited singlet state (S1), which rapidly undergoes highly efficient intersystem crossing (ISC) to a triplet state (T1). umkc.edu This triplet state is the primary actor in the subsequent photochemical reactions. The nature of the lowest triplet excited state, typically a reactive n-π* state for benzophenones, is central to its photochemical behavior. prezi.comcore.ac.uk

Photoreduction Processes and Radical Chemistry (e.g., benzopinacol (B1666686) formation)

Upon UV irradiation in the presence of a hydrogen-donating solvent, such as isopropanol, the excited triplet state of a benzophenone derivative can abstract a hydrogen atom. core.ac.ukyoutube.com This process generates a ketyl radical. doubtnut.com In this primary photoreduction step, the electrophilic oxygen of the n-π* excited ketone reacts with a weak C-H bond from the solvent. doubtnut.com

For 4-Bromo-4'-n-butylbenzophenone, this would result in the formation of a 4-bromo-4'-n-butylbenzhydrol radical. Two of these ketyl radicals can then couple in a termination reaction to form a pinacol, in this case, a substituted benzopinacol. core.ac.uk This dimerization is a classic example of the radical chemistry initiated by benzophenones. core.ac.uk However, the efficiency of photoreduction is highly dependent on the ring substituents. prezi.comyoutube.com In some cases, such as with p-cyclopropylbenzophenone, photoreduction does not occur as the triplet energy is dissipated through other pathways. acs.org

Excitation: BP + hν → ¹BP* → ³BP*

H-Abstraction: ³BP* + R-H → BPH• + R•

Dimerization: 2 BPH• → (BPH)₂ (Benzopinacol)

Role as a Photosensitizer in Photochemical Reactions

Benzophenone and its derivatives are well-established photosensitizers. askfilo.com After forming the triplet state (³BP*), the molecule can transfer its triplet energy to another molecule (a substrate) with a lower triplet energy. core.ac.ukdoubtnut.com This process, known as triplet-triplet energy transfer, returns the benzophenone to its ground state while promoting the substrate to its triplet state, which can then undergo chemical reactions. umkc.edu

Mechanism of Photosensitization: ³BP* + Substrate₀ → BP₀ + ³Substrate*

This property is widely exploited in various chemical and biological studies. For example, benzophenone can sensitize DNA damage by transferring its triplet energy to thymine, which has the lowest triplet energy among the DNA nucleobases. umkc.educore.ac.uk this compound is expected to act as a competent photosensitizer, capable of initiating reactions in other molecules by absorbing UV light and facilitating this energy transfer mechanism. askfilo.com

Mechanisms of Photoinitiation in Polymerization Systems

In the field of polymer science, benzophenone derivatives are classic Type II photoinitiators, meaning they require a co-initiator or synergist to generate the radicals that start the polymerization process. mdpi.comacs.org The most common co-initiators are hydrogen donors, such as tertiary amines.

The mechanism involves the excited triplet benzophenone abstracting a hydrogen atom from the amine, typically from the carbon alpha to the nitrogen. This creates a ketyl radical from the benzophenone and an α-amino radical from the co-initiator. oregonstate.edu The α-amino radical is highly reactive and efficiently initiates the polymerization of monomers like acrylates. oregonstate.edu

Photoinitiation Steps:

Excitation: ³BP* + R₂N-CH₂R' → BPH• + R₂N-C•HR'

Initiation: R₂N-C•HR' + Monomer → Polymer Chain Growth

The efficiency of this process can be influenced by the structure of the benzophenone derivative and the amine co-initiator. acs.org Benzophenone derivatives are valued for their efficiency and versatility in light-induced curing for coatings, inks, and other materials. oregonstate.edu

Influence of Butyl and Bromine Substituents on Photophysical Parameters

Substituents on the aromatic rings can significantly alter the photophysical and photochemical properties of benzophenone. prezi.comyoutube.com The rate of photoreduction, for instance, shows a remarkable dependence on the nature and position of the substituent. prezi.comquora.com

The n-butyl group at the 4'-position is an electron-donating group (EDG) through induction. EDGs can modulate the character of the excited state. youtube.com For example, electron-donating methoxy (B1213986) groups have been used to reduce the efficiency of hydrogen abstraction processes. youtube.com

| Substituent Type | Effect on Triplet State | Impact on Photoreduction Rate | Reference |

| Electron-Donating (e.g., -OCH₃) | May decrease n-π* character | Generally decreases rate | youtube.com |

| Electron-Withdrawing (e.g., -CF₃) | Stabilizes ketyl radical | Generally increases rate | prezi.comyoutube.com |

| Heavy Atom (e.g., -Br) | Increases ISC rate, shortens lifetime | Can decrease overall quantum yield | core.ac.uk |

These substituent effects create a complex interplay. The electron-donating n-butyl group and the electron-withdrawing bromine group on this compound will collectively determine the energy of the triplet state, the stability of the resulting ketyl radical, and the kinetics of its photochemical reactions. prezi.comyoutube.com

Chemical Reactivity of the Carbonyl Group

Beyond its photochemistry, the carbonyl group of this compound is a site of chemical reactivity, primarily involving reactions with nucleophiles.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. However, benzophenones are generally less reactive towards nucleophilic addition than aldehydes or aliphatic ketones. doubtnut.comaskfilo.com This reduced reactivity is due to two main factors:

Steric Hindrance: The two bulky phenyl rings impede the approach of the incoming nucleophile to the carbonyl carbon. doubtnut.com

Electronic Effects: The phenyl rings delocalize the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic.

Despite this reduced reactivity, benzophenones undergo addition with strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). prezi.comyoutube.com The reaction of a Grignard reagent with a benzophenone is a classic method for synthesizing tertiary alcohols. umkc.edu

For this compound, reaction with a Grignard reagent like phenylmagnesium bromide would proceed via nucleophilic addition to the carbonyl carbon. A subsequent acidic workup would protonate the resulting alkoxide to yield a triaryl-substituted tertiary alcohol. umkc.eduprezi.com

General Grignard Reaction:

Addition: R'-MgX + BP → R'-BP-OMgX

Workup: R'-BP-OMgX + H₃O⁺ → R'-BP-OH + Mg(OH)X

The electronic nature of the substituents can influence the rate of this reaction. Electron-withdrawing groups on the benzophenone rings tend to increase the rate of nucleophilic addition by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate.

Condensation Reactions

The carbonyl group of this compound is a key site for reactivity, primarily through condensation reactions that form new carbon-carbon double bonds. As a benzophenone derivative, the compound lacks alpha-hydrogens—hydrogen atoms on the carbon adjacent to the carbonyl group. This structural feature prevents it from undergoing self-condensation reactions like the aldol (B89426) condensation. quora.comdoubtnut.com However, it readily participates in cross-condensation reactions where another reactant provides the necessary enolate or active methylene (B1212753) component.

Notable condensation reactions applicable to this compound include:

Claisen-Schmidt Condensation: This is a type of crossed-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, such as this compound. quora.com The reaction requires a partner with an alpha-hydrogen to generate the requisite enolate ion, which then acts as the nucleophile. While sterically hindered, the electrophilic carbonyl carbon of this compound can be attacked by the enolate, leading to a β-hydroxy ketone intermediate that typically dehydrates to form a conjugated enone, known as a chalcone (B49325) derivative.

Knoevenagel Condensation: This reaction involves the carbonyl group of a ketone or aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate). sigmaaldrich.comsciensage.info In the presence of a basic catalyst, the active methylene compound is deprotonated to form a nucleophilic carbanion. This carbanion attacks the carbonyl carbon of this compound. The reaction is driven by the subsequent elimination of a water molecule, yielding a stable, electron-deficient alkene. researchgate.net This method is highly efficient for creating C=C bonds. sciensage.info

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. organic-chemistry.org It utilizes a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. nrochemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This forms a four-membered ring intermediate called an oxaphosphetane, which rapidly collapses to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. umass.edumasterorganicchemistry.com This reaction allows for the specific replacement of the carbonyl oxygen with a carbon-based substituent.

Reactivity of the Bromine Substituent

The bromine atom attached to one of the phenyl rings is a versatile handle for a variety of synthetic transformations, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. sciensage.info The reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would yield a biaryl or aryl-alkene derivative, respectively. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. sigmaaldrich.com Research on the structurally similar 4-bromoacetophenone demonstrates that various palladium catalysts and bases can be optimized for high conversion rates. nrochemistry.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. doubtnut.com In this process, this compound would react with an alkene in the presence of a palladium catalyst and a base. ambeed.com The mechanism involves oxidative addition of the C-Br bond to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. ambeed.com This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond. Studies on similar substrates like 4-bromobenzaldehyde (B125591) have shown high activity with various palladium precatalysts. rsc.org

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Magnetic Supported Palladium(II)-N2O2 (0.25 mol%) | Na2CO3 | DMA | High Conversion | nrochemistry.com |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Good | mdpi.com |

| Heck | 4-Bromobenzaldehyde | n-Butyl acrylate | Charge-tagged Palladium complex (0.5 mol%) | NaOAc | TBAB | >95% Conversion | rsc.org |

| Heck | Aryl Bromide | Alkene | Pd EnCat®40 (0.8 mol%) | AcONa | Ethanol (B145695) | Good-Excellent | researchgate.net |

Nucleophilic Aromatic Substitution

Generally, aryl halides are resistant to nucleophilic aromatic substitution (NAS). However, the reaction is facilitated if the aromatic ring possesses strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In this compound, the benzoyl group is a moderate electron-withdrawing group situated para to the bromine atom. This activates the C-Br bond towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. umass.edu The negative charge in this intermediate is delocalized across the aromatic ring and onto the oxygen atom of the carbonyl group, which provides stabilization. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. umass.edu This pathway allows for the introduction of various nucleophiles, such as alkoxides, amides, and thiolates, though typically requiring forcing conditions like high temperatures.

Formation of Organometallic Intermediates

The carbon-bromine bond of this compound can be used to generate highly reactive organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-(4-n-butylbenzoyl)phenyl)magnesium bromide. quora.com This reaction involves the insertion of magnesium into the carbon-bromine bond. It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic source, including water. masterorganicchemistry.com The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. quora.com

Organolithium Reagent Formation: An alternative method to generate a powerful organometallic nucleophile is through metal-halogen exchange. Reacting this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C), can result in the formation of (4-(4-n-butylbenzoyl)phenyl)lithium. This reaction is often rapid and efficient. The resulting organolithium reagent is generally more reactive than its Grignard counterpart and is used in similar synthetic applications. A potential complication with benzophenone derivatives is the possibility of the organolithium reagent attacking the electrophilic carbonyl group of the starting material or product. Careful control of reaction conditions, such as low temperature and rapid subsequent reaction with an external electrophile, is necessary to achieve high yields of the desired product.

Computational and Theoretical Studies of 4 Bromo 4 N Butylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. aspbs.com These calculations can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ornl.govscispace.com It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. ornl.gov DFT has become a popular tool in chemistry for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. scispace.comaps.org

In the context of 4-Bromo-4'-n-butylbenzophenone, DFT calculations can map the electron density distribution, revealing how the electronegative bromine atom and the electron-donating n-butyl group influence the electronic properties of the benzophenone (B1666685) core. The theory allows for the visualization and energy calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. tci-thaijo.org For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have a higher chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents example data typical for a substituted benzophenone, as specific values for this compound are not available in the cited literature.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates electronic excitability and chemical stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can predict the ¹H and ¹³C chemical shifts. researchgate.net While there can be systematic differences between calculated and experimental values, the trends and relative shifts are often accurately reproduced. Similarly, theoretical IR frequencies can be calculated, which, after applying a scaling factor to account for anharmonicity and other method-inherent approximations, typically show excellent agreement with experimental spectra. researchgate.net For example, studies on related brominated aromatic compounds have shown that DFT calculations can accurately predict vibrational frequencies, such as the characteristic C-Br stretching mode. mdpi.com

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Bromo-Aromatic Ketone This table is illustrative. Data is based on general findings for similar compounds, such as 4-bromobenzophenone (B181533), to demonstrate the utility of the method.

| Parameter | Type | Calculated Value | Experimental Value |

|---|---|---|---|

| Carbonyl Stretch | IR Frequency | 1675 cm⁻¹ | 1658 cm⁻¹ |

| C-Br Stretch | IR Frequency | 680 cm⁻¹ | 695 cm⁻¹ |

| Carbonyl Carbon | ¹³C NMR Shift | 195.5 ppm | 194.2 ppm |

| C-Br Substituted Carbon | ¹³C NMR Shift | 128.0 ppm | 127.1 ppm |

Computational chemistry provides critical insights into the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. savemyexams.com The transition state is the highest energy structure along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for a reaction to proceed. libretexts.orglibretexts.org

For this compound, a key reaction would be the nucleophilic substitution at the bromine-substituted carbon or reactions involving the carbonyl group, such as reduction. DFT calculations can model the entire reaction pathway, for instance, in a nucleophilic substitution reaction (like an SN1 or SN2 mechanism), by locating the transition state structure and calculating its energy. libretexts.orgpressbooks.pubmasterorganicchemistry.com This allows for the determination of the activation energy, which is directly related to the reaction rate. By comparing the energetics of different possible pathways, the most likely reaction mechanism can be identified.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and intermolecular interactions.

The n-butyl group of this compound is flexible, capable of rotating around its C-C single bonds. This rotation gives rise to different spatial arrangements known as conformers or rotamers. wikipedia.org The study of the energies and populations of these different conformers is known as conformational analysis. wikipedia.orgnih.gov

Table 3: Illustrative Relative Energies of n-Butyl Chain Conformers This table provides example relative energies for the different conformations of a butyl chain, which would be calculable for this compound.

| Dihedral 1 | Dihedral 2 | Conformation Name | Illustrative Relative Energy (kJ/mol) |

|---|---|---|---|

| 180° | 180° | anti, anti | 0.0 (most stable) |

| 180° | 60° | anti, gauche | 3.8 |

| 60° | 180° | gauche, anti | 3.8 |

| 60° | 60° | gauche, gauche | 7.6 |

The solvent environment can have a profound impact on a molecule's behavior. frontiersin.org Solvents can influence which molecular conformation is most stable and can affect the rates and pathways of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. frontiersin.orgdss.go.th

Conformational Analysis of the n-Butyl Chain

Crystal Structure Prediction and Landscape Analysis

Computational methods are increasingly vital in predicting the crystalline arrangements of molecules, a field known as Crystal Structure Prediction (CSP). arxiv.orgucr.edu These techniques are crucial for understanding polymorphism, where a single compound can form multiple crystal structures with different physical properties. researchgate.net For substituted benzophenones, computational tools help in exploring the crystal energy landscape to identify feasible crystal structures, even before they are synthesized. acs.orgbuap.mx

The process of CSP typically involves generating a multitude of potential crystal structures and then ranking them based on their lattice energies, which are calculated using force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT). ucr.edursc.org For molecules like this compound, the conformational flexibility of the n-butyl group and the rotational freedom of the phenyl rings add complexity to the landscape. researchgate.net

Computational analysis can reveal how intermolecular interactions, such as C-H···O and C-H···π interactions, as well as halogen bonding involving the bromine atom, dictate the packing of molecules in the crystal lattice. nih.gov The stability of different potential polymorphs is assessed by their position on the crystal energy landscape; low-energy structures are considered more likely to be experimentally observed. acs.org Advanced algorithms, like Monte Carlo simulated annealing, are employed to efficiently search this vast conformational and packing space. rsc.org The results of such studies can guide experimental efforts to crystallize specific polymorphs with desired properties. nih.gov

While specific CSP studies for this compound are not widely published, the principles are well-established from research on analogous molecules. For instance, studies on other substituted benzophenones and brominated aromatic compounds demonstrate that computational predictions can successfully identify experimentally known structures and even predict new, metastable forms. ucr.edunih.govnih.gov These predictions are often validated by comparing simulated powder X-ray diffraction (PXRD) patterns and spectroscopic data with experimental results. aps.org

Structure-Reactivity and Structure-Photophysical Property Correlations

The relationship between the structure of substituted benzophenones and their chemical reactivity and photophysical properties is a well-studied area. rsc.org The introduction of substituents onto the benzophenone core significantly alters the electronic distribution, which in turn influences the molecule's behavior upon exposure to light. scialert.netscispace.com

In benzophenones, the primary photochemical processes often originate from the lowest excited triplet state (T1), which is typically of an n-π* character. rsc.org This state is characterized by an electron-deficient oxygen atom, making it reactive towards hydrogen atom abstraction from suitable solvent molecules. rsc.org However, substituents can modulate the energy levels of different excited states (n-π, π-π, and charge-transfer states). rsc.org

For this compound, the presence of the bromine atom and the n-butyl group influences its properties:

Bromine Atom: The heavy bromine atom can enhance the rate of intersystem crossing (from the excited singlet state, S1, to the triplet state, T1) due to the heavy-atom effect. This can lead to a higher quantum yield for triplet-state reactions. rsc.org Halogen substitution can also introduce new reaction pathways, such as C-Br bond cleavage, which has been observed in related halomethylbenzophenones upon photoexcitation. nih.gov

n-Butyl Group: The electron-donating n-butyl group can affect the energy of the π-π* and charge-transfer excited states. This can influence the absorption spectrum and the nature of the lowest excited state.

Studies on related halogenated benzophenones show that the position of the halogen substituent is critical. nih.gov For instance, photolysis of m-halomethylbenzophenones can lead to C-X (X=Br, Cl) bond cleavage from the lowest excited singlet state (S1), while the triplet state reactivity can differ. nih.gov The interplay between the substituent's electronic effects and the solvent polarity determines the relative energies of the excited states and thus the dominant photochemical pathway. rsc.orgscialert.net

The photophysical properties, such as absorption and phosphorescence spectra, are also correlated with the molecular structure. Halogen substitution typically causes a small red shift in the π-π* transition. rsc.org The solvent environment plays a crucial role; polar solvents can cause a blue shift in n-π* transitions and a red shift in π-π* transitions. scialert.net

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. ias.ac.inaps.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials due to their large NLO responses. nih.gov The benzophenone framework can be functionalized to create such push-pull systems.

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting and understanding the NLO properties of molecules. nih.govacs.org Key parameters that quantify the NLO response include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). diva-portal.org

For this compound, the structure can be viewed as having a weakly electron-donating n-butyl group and a weakly electron-withdrawing bromo-substituted phenyl ring, connected by a π-conjugated system through the carbonyl group. This arrangement gives rise to a non-zero hyperpolarizability.

Key findings from theoretical studies on related substituted benzophenones and other organic molecules include:

Structure-Property Relationship: The magnitude of the hyperpolarizability is highly sensitive to the molecular structure. Introducing strong electron-donating and electron-accepting groups at the ends of a conjugated system significantly enhances the NLO response. nih.govscielo.org.mx

Computational Methods: DFT calculations using functionals like B3LYP are commonly employed to compute NLO properties. scispace.comnih.gov The choice of basis set is also critical for obtaining accurate results. scispace.com

Hyperpolarizability: The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) relates to the third-order response. nih.govdiva-portal.org Studies on similar brominated compounds have shown that halogen substitution can enhance the second-order hyperpolarizability (γ) to the order of 10⁻³⁴ esu. nih.gov

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response, as it indicates easier charge transfer within the molecule. nih.gov

Table 1: Theoretical NLO Properties of a Substituted Benzophenone Compared to Urea

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻³⁰ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| 4-Fluoro-4'-hydroxybenzophenone | 1.171 | 1.403 | 7.226 |

| Urea (Reference) | 1.373 | 0.374 | 0.337 |

| Data derived from theoretical calculations using the B3LYP functional. scispace.com |

This data illustrates that substituted benzophenones can exhibit significantly higher hyperpolarizability compared to standard reference materials like urea, indicating their potential for NLO applications. scispace.com

Applications in Advanced Materials and Chemical Systems

Building Blocks for Advanced Organic Architectures

The presence of a bromine atom on the aromatic ring makes 4-Bromo-4'-n-butylbenzophenone a valuable synthon, or building block, for constructing larger, more complex molecular architectures. The carbon-bromine bond serves as a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann couplings, which are fundamental in modern organic synthesis.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers. mdpi.commdpi.com The synthesis of COFs often relies on the self-condensation or co-condensation of building blocks (linkers) with specific geometries and reactive groups. rsc.orgrsc.org Halogenated aromatic compounds are frequently used as precursors for COF synthesis, particularly in on-surface reactions where the carbon-halogen bond is cleaved to form new carbon-carbon bonds between linkers. rsc.org

This compound, with its V-shaped geometry and reactive bromo-group, is a potential linker for creating 2D or 3D COFs. The bromine atom can participate in coupling reactions to form the extended covalent network, while the benzophenone (B1666685) core and the n-butyl chain would line the pores of the resulting framework, influencing its size, shape, and chemical environment. researchgate.netrsc.orgresearchgate.net The use of such functionalized linkers allows for the precise design of COF properties for applications in gas storage, separation, and catalysis. acs.org

Dendrimer Synthesis

Dendrimers are perfectly branched, three-dimensional macromolecules with a central core, repeating branch units, and terminal functional groups. wikipedia.orgdiva-portal.org Their synthesis, whether by divergent or convergent methods, requires building blocks with reactive sites to enable the stepwise growth of generations. researchgate.netacs.org

The bromine atom of this compound makes it a suitable candidate for incorporation into dendritic structures. acs.org It can be used as a terminal group on a dendron, which can then be coupled to a multifunctional core. Alternatively, it could be part of a core molecule to which dendrons are attached. Dendrimers containing benzophenone units at the core or periphery have been synthesized and studied for their unique photophysical properties, including energy transfer phenomena. acs.orgnih.govrsc.orgnih.gov The benzophenone moiety can act as a photoactive core, while the dendritic branches can modulate its properties and create specific microenvironments. acs.orgnih.gov

Liquid Crystal Materials (as derivatives of biphenyls, similar to the biphenyl (B1667301) substructure)

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. mdpi.com The molecules that form liquid crystal phases (mesogens) typically consist of a rigid core and one or more flexible terminal chains. tandfonline.comrsc.org The biphenyl unit is a common rigid core in many liquid crystal compounds. nih.govresearchgate.netgoogle.com

The structure of this compound contains a rigid benzophenone core, which is structurally related to biphenyl, and a flexible n-butyl tail. This combination of a rigid core and a flexible chain is a fundamental prerequisite for liquid crystalline behavior. The bromine atom provides a convenient point for synthetic modification, allowing for the creation of more complex liquid crystal molecules through cross-coupling reactions. tandfonline.comrsc.orgnih.gov While benzophenone itself can be a component of liquid crystal systems, tandfonline.commdpi.comcore.ac.uk the bromo- and n-butyl-substituted derivative is a promising precursor for designing new calamitic (rod-shaped) liquid crystals with tailored thermal and optical properties.

Development of Photoresponsive Functional Materials

Photoresponsive materials are a class of smart materials that undergo a change in their properties upon exposure to light. The incorporation of chromophores, such as the benzophenone moiety in this compound, into polymer structures is a key strategy for creating these materials. lookchem.com The photochemical reactivity of the benzophenone group, particularly its ability to abstract hydrogen atoms upon UV irradiation, makes it an effective photoinitiator for polymerization reactions. oregonstate.eduresearchgate.net

The general mechanism involves the excitation of the benzophenone unit from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to a triplet state (T₁). This triplet state is a highly reactive species that can abstract a hydrogen atom from a suitable donor molecule (like an amine co-initiator or the polymerizable monomer itself) to generate free radicals. These radicals then initiate the polymerization of monomers, leading to the formation of a cross-linked polymer network. This process is the foundation of many light-curable materials, including adhesives, coatings, and inks. lookchem.comxindaobiotech.com

While direct studies on this compound are limited, research on analogous compounds provides insight into its potential. For instance, the photophysical properties of 4-chloro-4'-n-propylbenzophenone (B1598116) suggest its utility as a photosensitizer or photoinitiator. oregonstate.edu Similarly, various benzophenone derivatives have been successfully used to initiate the photopolymerization of acrylates and other monomers. researchgate.netmdpi.com The presence of the n-butyl group in this compound can enhance its solubility in common organic monomers and polymers, which is an advantageous property for a photoinitiator. chemimpex.com

The bromine atom on the phenyl ring offers a site for further chemical modification. This allows for the covalent attachment of the benzophenone unit to a polymer backbone, creating a polymeric photoinitiator. Polymeric photoinitiators are often preferred over their small-molecule counterparts as they can reduce migration and odor in the cured material. researchgate.net The synthesis of such functional polymers could involve the reaction of this compound with polymers containing suitable reactive groups.

Table 1: Properties of Related Benzophenone Derivatives as Photoinitiators

| Compound | Absorption Maxima (nm) | Phosphorescence Emission | Efficacy in Polymerization | Reference |

| Benzophenone | 252 | n-π* state | Standard | researchgate.net |

| Polymeric Benzophenone Initiator (PPI-1) | 294 | n-π* state | Higher than Benzophenone | researchgate.net |

| Benzophenone-Carbazole (BPC1) | ~340 | - | High with co-initiators | mdpi.com |

This table presents data for analogous compounds to illustrate the general properties of benzophenone-based photoinitiators. Specific data for this compound is not currently available in the public domain.

Research into the kinetics of polymerization initiated by such compounds is often carried out using techniques like photo-differential scanning calorimetry (photo-DSC). This method measures the heat released during the polymerization reaction as a function of time upon UV irradiation, providing valuable information about the rate and degree of conversion. researchgate.netmdpi.com

Exploration in Organic Electronic Devices

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Benzophenone derivatives have garnered significant attention in this area, particularly for their application in OLEDs. mdpi.com The benzophenone core is electron-deficient and possesses a twisted geometry, which can be beneficial in designing emissive materials by reducing intermolecular interactions and self-quenching effects. mdpi.com

In the context of OLEDs, benzophenone derivatives can function as host materials in the emissive layer. mdpi.comacs.org The host material forms the matrix in which guest emitter molecules are dispersed. An efficient host material should have a high triplet energy to confine the excitons on the guest molecules, as well as good charge transport properties. The bromine atom in this compound could potentially enhance intersystem crossing, a key process in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. mdpi.com

Furthermore, the reactive bromine atom provides a synthetic handle for creating more complex molecules for organic electronics. ossila.com For example, 4-bromobenzophenone (B181533) and its derivatives are used as precursors in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to synthesize larger, conjugated molecules with tailored electronic properties. mdpi.comacs.org These reactions allow for the introduction of various electron-donating groups to the benzophenone core, creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. acs.org These structures are common in materials designed for TADF emitters and hole-transporting layers in OLEDs. mdpi.comossila.com

Table 2: Performance of OLEDs with Benzophenone-based Host Materials

| Host Material | Device Structure | External Quantum Efficiency (EQE) | Reference |

| AcPB | OLED | 17% | acs.org |

| Benzophenone-Carbazole Derivative | PhOLED | High Triplet Energy Host | mdpi.com |

This table shows performance data for OLEDs using complex benzophenone derivatives as host materials to indicate the potential of this class of compounds. Specific device data for this compound is not available.

While there is no specific literature detailing the use of this compound in OPVs, its properties as a building block for functional organic materials suggest potential applicability. The development of new donor and acceptor materials is crucial for improving the efficiency of OPVs. The ability to functionalize this compound via its bromine atom could allow for its incorporation into conjugated polymers designed for photovoltaic applications.

The study of the excited-state dynamics of these materials is often performed using transient absorption spectroscopy. uni-tuebingen.deberkeley.eduresearchgate.net This technique can provide insights into processes like intersystem crossing, charge transfer, and excited-state lifetimes, which are critical for the performance of organic electronic devices. uni-tuebingen.de

Derivatives and Analogues of 4 Bromo 4 N Butylbenzophenone

Synthesis and Characterization of New Substituted Benzophenone (B1666685) Analogues

The synthesis of substituted benzophenone analogues typically involves well-established organic reactions, most notably the Friedel-Crafts acylation. oregonstate.edu This method allows for the creation of unsymmetrically substituted benzophenones by reacting a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride. oregonstate.edu For instance, to synthesize an analogue of 4-bromo-4'-n-butylbenzophenone, one could start with 4-bromobenzoyl chloride and react it with an appropriately substituted benzene ring.

Alternative synthetic routes include the oxidation of diarylmethanols, which can be prepared via Grignard reactions between a substituted benzaldehyde (B42025) and a phenylmagnesium halide. oregonstate.edu

Once synthesized, the characterization of these new analogues is performed using a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic benzophenone carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure and the specific arrangement of substituents on the aromatic rings. Mass spectrometry (MS) confirms the molecular weight of the synthesized compound. dergipark.org.tr

For example, in the synthesis of a series of benzophenone fused azetidinone derivatives, researchers used IR, NMR, and mass spectral data to confirm the structures of the intermediate and final products. mdpi.com Similarly, the synthesis of indole-based benzophenone derivatives involved characterization using IR, ¹H NMR, and ¹³C NMR to elucidate the chemical structures. dergipark.org.tr

Investigation of Steric and Electronic Effects of Substituents on Molecular Properties

Substituents on the phenyl rings of benzophenone analogues can exert significant steric and electronic effects, which in turn influence the molecule's properties. ucsb.edu

Electronic Effects: These are transmitted through the molecule's sigma bonds (inductive effects) or pi system (resonance effects). ucsb.edu Electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups increase electron density in the aromatic ring, while electron-withdrawing groups (EWGs) like halogens or nitro groups decrease it. ucsb.eduacs.org These effects can alter the reactivity of the carbonyl group and the photophysical properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the meta positions of benzophenone can influence "meta-effect" photochemical reactions. researchgate.net

Steric Effects: The size and position of substituents, particularly at the ortho positions, can cause steric hindrance. cdnsciencepub.com This can force the phenyl rings to twist out of planarity with the carbonyl group, which affects the electronic conjugation and, consequently, the UV absorption spectrum and reactivity. cdnsciencepub.com A study on ortho-methyl substituted benzophenones demonstrated that the bulk of the methyl groups forces the protonated carbonyl group out of the plane of the aromatic ring. cdnsciencepub.com

The interplay of these effects is complex. In some cases, the electronic effect of a substituent may compete with its steric effect. For example, in the reaction of W(CO)5(cyclohexane) with substituted furans, the inductive effect of electron-donating methyl groups was found to compete with the steric hindrance they introduced. acs.org

A common method to quantify electronic effects is through Hammett plots, which correlate reaction rates or equilibrium constants of substituted aromatic compounds with constants that represent the electron-donating or -withdrawing ability of the substituents. cdnsciencepub.com

Table 1: Illustrative Data on Steric and Electronic Effects on Benzophenone Properties

| Substituent (Position) | Effect Type | Observed Property Change | Reference |

|---|---|---|---|

| p-methyl | Electronic (Donating) | Influences redox potential of the radical anion. | capes.gov.br |

| o-methyl | Steric | Increases the tilt of the phenyl ring, affecting UV spectra and basicity. | cdnsciencepub.comcapes.gov.br |

| m-fluoro | Electronic (Withdrawing) | Influences "meta-effect" photochemistry. | researchgate.net |

Systematic Studies on the Impact of Alkyl Chain Length and Branching

The n-butyl group in this compound is a key structural feature. Systematically varying the length and branching of this alkyl chain can have a profound impact on the physical and, to some extent, chemical properties of the molecule.

Studies on other classes of organic molecules have shown that increasing the alkyl chain length can influence properties such as:

Solubility and Crystallinity: Longer alkyl chains can affect how molecules pack in the solid state, influencing their melting points and solubility in various solvents. In a series of N-alkyl-N'-(2-benzylphenyl)ureas, the gelation ability in different solvents was found to be significantly affected by the length of the alkyl chain. researchgate.net

Morphology of Thin Films: In semiconducting polymers, the length of alkyl side chains can dictate the packing structure and morphology of thin films, which is crucial for their electronic properties. For example, in fluoro-arylated polythiophenes, a shorter alkyl chain promoted a crowded interdigitated packing structure, while a longer chain acted as a spacer, preventing this. nih.gov

Intermolecular Interactions: The length of the alkyl chain can influence the balance between different types of non-covalent interactions, such as van der Waals forces and π-π stacking. In a study of phenyl alcohol derivatives, the interplay between dispersive forces (related to the alkyl chain) and hydrogen bonding had a strong impact on the local structure and dynamics. rsc.org

Branching in the alkyl chain can introduce significant steric bulk, which can further influence molecular packing and physical properties. science.gov This can lead to changes in melting points, solubility, and the ability to form ordered structures like liquid crystals or gels.

Table 2: General Effects of Alkyl Chain Modification on Molecular Properties

| Modification | Property Affected | General Trend | Supporting Evidence Context |

|---|---|---|---|

| Increasing Chain Length | Gelation Ability | Optimal length exists for specific solvents. | N-alkyl-N'-(2-benzylphenyl)ureas researchgate.net |

| Increasing Chain Length | Crystal Packing | Can transition from interdigitated to spaced packing. | Polythiophene derivatives nih.gov |

| Increasing Chain Length | Thermal Stability | Phase-transition temperature can decrease with deviation from an optimal length. | Gold(I) acetylide–isocyanide complexes acs.org |

Comparative Analysis of Different Halogen Substituents on Reactivity and Photochemistry

Replacing the bromine atom in this compound with other halogens (fluorine, chlorine, or iodine) would significantly alter its reactivity and photochemical behavior. Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, with the inductive effect generally being dominant.

The nature of the halogen substituent influences several key aspects:

Reactivity in Nucleophilic Aromatic Substitution: The reactivity of the C-X bond towards nucleophiles generally follows the order F > Cl > Br > I.

Photochemistry: Halogenated benzophenones are known to undergo a variety of photochemical reactions. researchgate.net The "heavy atom effect" is particularly important here. The presence of heavier halogens like bromine and iodine enhances the rate of intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This can lead to a higher quantum yield of triplet-state reactions, such as photoreduction. oregonstate.edu

Formation of Halogen Bonds: Heavier halogens like bromine and iodine are more effective halogen bond donors. In the solid state, this can lead to specific intermolecular interactions (C-X•••O=C), influencing the crystal packing and structure. researchgate.net

Studies on halobenzophenones have shown that the type and position of the halogen can control the efficiency of photosubstitution reactions in acidic solutions. researchgate.net The reactions of radical halogen species with aromatic compounds are also dependent on the substituents present on the ring. mdpi.com

Design and Synthesis of Heterocyclic Benzophenone Analogues

Incorporating heterocyclic rings into the benzophenone scaffold is a powerful strategy for creating novel analogues with unique properties. This molecular hybridization can lead to compounds with interesting biological activities or material properties. nih.govchesci.com

Several approaches to synthesizing heterocyclic benzophenone analogues have been reported:

Attachment of a Heterocyclic Moiety: A pre-formed heterocyclic ring can be attached to the benzophenone core. For example, a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus was synthesized by reacting substituted benzophenones with thiosemicarbazide, followed by cyclization. nih.govnih.gov

Building a Heterocycle onto the Benzophenone: A heterocyclic ring can be constructed starting from a functionalized benzophenone. For instance, benzophenone fused azetidinone derivatives were synthesized in a multi-step process starting from hydroxy benzophenones. mdpi.com

Fused Heterocyclic Systems: Researchers have also synthesized S,N-heteroacenes where thiophene (B33073) and pyrrole (B145914) rings are fused to create larger, planar aromatic systems. beilstein-journals.org These compounds have potential applications in organic electronics.

The introduction of a heterocycle can significantly alter the electronic properties of the benzophenone system. For example, a database of steric and electronic properties of various heteroaryl substituents has been developed to help predict their effects. chemrxiv.org

Table 3: Examples of Synthesized Heterocyclic Benzophenone Analogues

| Heterocyclic Ring | Synthetic Strategy | Starting Material(s) | Reference |

|---|---|---|---|

| Thiazole | Attachment of heterocycle | Substituted benzophenones, thiosemicarbazide, 2-bromoacetophenone | nih.gov |

| Azetidinone | Building heterocycle onto benzophenone | Hydroxy benzophenones | mdpi.com |

| Indole | Attachment of heterocycle | Indole-3-carbaldehyde, benzophenone, hydrazine (B178648) hydrate | dergipark.org.tr |

| Fused Thiophene/Pyrrole | Ring fusion reactions | Brominated thienothiophene, zincated dibromothiophene | beilstein-journals.org |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

HPLC and UHPLC are powerful separation techniques widely used for the analysis of non-volatile or thermally labile compounds like benzophenone (B1666685) derivatives. researchgate.net These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UHPLC, which uses columns with smaller particle sizes (< 3 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lcms.cz

Developing a robust HPLC or UHPLC method for 4-Bromo-4'-n-butylbenzophenone involves a systematic approach to select the appropriate column, mobile phase, and detector settings to achieve optimal separation from other matrix components. researchgate.net

Column Selection: Due to the non-polar nature of this compound, a reversed-phase (RP) column is the most suitable choice. C18 (octadecylsilane) columns are the most common starting point, offering excellent retention and separation for hydrophobic compounds. Other phases, such as C8 or Phenyl, could also be explored depending on the specific matrix and potential interferences.

Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. A typical starting point would be an isocratic mixture of acetonitrile and water. The polarity of the mobile phase is a critical parameter that is adjusted to control the retention time of the analyte. researchgate.net For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are often added to the mobile phase to improve ionization efficiency. sielc.com

Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly effective for method development. researchgate.net These detectors can acquire the entire UV-visible spectrum of the eluting peaks, which aids in peak identification and purity assessment. The benzophenone chromophore provides strong UV absorbance, typically with maxima around 250-290 nm.

Optimization is a critical step to ensure the method is accurate, precise, and robust. nih.gov This involves fine-tuning the chromatographic parameters to achieve the best possible resolution, peak shape, and analysis time.

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control retention. Increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease the retention time of this compound. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples to improve the separation of multiple components with varying polarities. waters.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. While higher flow rates shorten the run time, they can also lead to increased backpressure and potentially lower separation efficiency. Typical flow rates for HPLC are around 1.0 mL/min, while UHPLC methods use lower flow rates, often in the 0.2-0.5 mL/min range. researchgate.net

Column Temperature: Maintaining a constant and elevated column temperature (e.g., 30-40 °C) can improve peak shape, reduce mobile phase viscosity, and enhance reproducibility. nih.gov

Table 1: Example of Initial and Optimized HPLC Conditions for Benzophenone Derivative Analysis

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm | Transition to UHPLC for faster analysis and higher efficiency. |

| Mobile Phase | 70% Acetonitrile, 30% Water | Gradient: 60% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 min | Gradient elution improves separation of complex mixtures; formic acid aids MS detection. sielc.comwaters.com |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Appropriate for the smaller diameter UHPLC column. |

| Column Temp. | Ambient | 40 °C | Improves peak symmetry and reduces run-to-run variability. nih.gov |